Fenprinast
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75184-94-0 |
|---|---|
Molecular Formula |
C16H16ClN5O |
Molecular Weight |
329.78 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,6-dimethyl-1,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C16H16ClN5O/c1-16(2)8-22-14(23)12-13(19-9-18-12)21(15(22)20-16)7-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,19) |
InChI Key |
MXEAHCWVILOHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C |
Other CAS No. |
75184-94-0 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Fenprinast
Retrosynthetic Analysis and Key Precursors for Fenprinast Synthesis
Elucidation of Core this compound Scaffolding Synthetic Routes
The core scaffolding of this compound, an imidazopurine structure, is central to its chemical identity. While detailed multi-step retrosynthetic pathways for this compound are not extensively documented in the provided literature, one specific reaction has been identified in its synthesis. This compound (referred to as compound 116 in one source) can be obtained through a reaction involving ethyl orthoformate and acetic anhydride. fishersci.cafishersci.ie This suggests a condensation or cyclization step facilitated by these reagents to form the imidazopurine nucleus.
Advanced Synthetic Strategies for Complex this compound Intermediates
Information regarding advanced synthetic strategies specifically tailored for complex this compound intermediates is not detailed in the available search results. In general organic synthesis, particularly for drug development, advanced strategies for complex intermediates often involve highly selective reactions such as asymmetric catalysis, multicomponent reactions, or cascade sequences. These methods aim to construct intricate molecular architectures efficiently, often controlling stereochemistry and regioselectivity.
Novel Approaches in this compound Analog Synthesis
The development of analogues is a common practice in medicinal chemistry to explore and optimize the properties of a lead compound. Novel approaches in analog synthesis focus on efficiency, diversity, and the precise control of molecular features.
Rational Design Principles for this compound Analogues
Specific rational design principles applied to this compound analogues are not explicitly outlined in the provided information. However, the broader field of drug synthesis frequently employs rational drug design, which involves a systematic approach to creating new compounds. fishersci.cafishersci.ie This typically includes analyzing the structure-activity relationships (SAR) of existing compounds to understand how structural modifications influence biological activity. nih.gov The goal is to design new analogues with improved efficacy, selectivity, or other desirable characteristics, often leading to patentable modifications. fishersci.cafishersci.ie
Stereo- and Regioselective Synthetic Pathways for this compound Derivatives
This compound itself is reported as achiral. wikipedia.org However, the synthesis of derivatives for many pharmaceutical compounds often involves the introduction or manipulation of chiral centers. Stereoselective synthesis, which aims to produce a specific stereoisomer, is critical because different enantiomers of a chiral compound can exhibit distinct pharmacological profiles. fishersci.caepa.gov Regioselective synthesis ensures that reactions occur at specific positions within a molecule, which is crucial for controlling the final structure of complex derivatives. While the importance of stereoselective synthesis in drug development is highlighted, specific stereo- or regioselective pathways for this compound derivatives are not detailed in the provided search findings.
Mechanistic Organic Chemistry Studies of this compound Reactions
Detailed mechanistic organic chemistry studies specifically elucidating the reaction pathways and intermediates of this compound are not extensively documented in publicly accessible research findings. While the compound's existence and its application as a cromolyn-like bronchodilator for allergy and exercise-induced asthma are established, comprehensive mechanistic investigations into its synthetic reactions or other chemical transformations are limited in the readily available literature. fsu.eduresearch-solution.comresearchgate.netepa.gov
One brief mention regarding its synthesis indicates that this compound can be obtained through reactions involving ethyl orthoformate and acetic anhydride. wikipedia.org However, this reference does not delve into the intricate mechanistic steps, kinetic data, or detailed research findings that would typically constitute a mechanistic organic chemistry study. The absence of such detailed information suggests that these specific mechanistic aspects may either be proprietary, not yet widely published, or considered less central to the publicly available research on this compound, which often focuses on its biological activity and therapeutic applications.
Therefore, at present, it is not possible to provide data tables or detailed research findings pertaining to the mechanistic organic chemistry studies of this compound reactions from the public domain.
Molecular Mechanisms of Action of Fenprinast
Enzymatic Inhibition Profile of Fenprinast
Information regarding the direct enzymatic inhibition profile of this compound is limited.
There is no substantive scientific evidence available to characterize this compound as a direct inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis.
Due to the lack of data confirming this compound's activity as a TPH inhibitor, there is no information on its selectivity for the TPH-1 versus the TPH-2 isoform.
The nature of this compound's potential inhibition of TPH, whether reversible or irreversible, has not been determined in available research.
No significant studies detailing the interaction of this compound with other enzyme systems have been identified in the course of this review.
This compound as a Tryptophan Hydroxylase Inhibitor
Cellular and Subcellular Modulatory Effects of this compound
Specific data on the cellular and subcellular effects of this compound, as they pertain to the requested outline, are not available.
There is a lack of research investigating the impact of this compound on intracellular signaling pathways, including the serotonin biosynthesis pathway.
Membrane-Associated Interactions and Transport Mechanisms
Information regarding how this compound interacts with cell membranes and the mechanisms by which it is transported into and out of cells is not detailed in available research. Understanding these processes is fundamental to comprehending a compound's pharmacokinetics and pharmacodynamics. This includes how it might cross the lipid bilayer, whether it utilizes specific protein channels or transporters, and how it is distributed within different cellular compartments. The absence of such data for this compound limits the ability to construct a complete profile of its cellular activity.
Influence on Gene Expression and Protein Regulation (e.g., omics analyses in preclinical models)
The effect of this compound on the regulation of gene expression and protein synthesis is another critical area where information is lacking. Modern "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for revealing how a compound can alter cellular function at a molecular level. These analyses can identify specific genes that are up- or down-regulated, changes in protein expression, and shifts in metabolic pathways in response to the compound. Preclinical studies in cellular or animal models are essential for gathering this type of data. However, no such studies detailing the impact of this compound on the cellular proteome or transcriptome are readily available.
While the ChEMBL database, a repository for bioactive molecules, contains an entry for this compound and indicates some bioactivity, it does not provide the specific, in-depth mechanistic studies required to fulfill the requested detailed outline. The available data points to its existence and potential biological activity but does not offer the granular details of its molecular interactions.
Structure Activity Relationship Sar Studies of Fenprinast and Its Analogues
Elucidation of Fenprinast Pharmacophores
Pharmacophore elucidation involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response.
Essential Structural Features for Tryptophan Hydroxylase Inhibitory Activity
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), a monoamine neurotransmitter with diverse physiological functions. nih.govcenmed.comtocris.comguidetopharmacology.org TPH exists in two isoforms, TPH1 and TPH2, responsible for peripheral and central serotonin synthesis, respectively. cenmed.comguidetopharmacology.org Inhibition of TPH1 is a therapeutic strategy for conditions associated with excessive peripheral serotonin. cenmed.comuni.lu
While this compound is listed as a TPH inhibitor, specific essential structural features directly linked to its TPH inhibitory activity are not explicitly detailed in the provided research findings. nih.gov However, studies on other TPH1 inhibitors, such as phenylalanine series compounds, indicate that a phenylalanine moiety can occupy the tryptophan binding site of the enzyme, inducing significant conformational changes that lead to a more compact enzyme structure. tocris.com This suggests that structural elements capable of mimicking tryptophan and interacting with the enzyme's active site are crucial for inhibitory activity. For example, structural optimization of para-chlorophenylalanine (pCPA), a classic TPH1 inhibitor, has led to the development of oxyphenylalanine and heterocyclic phenylalanine derivatives with potent TPH1 inhibitory activity. uni.lu
Exploration of Substituent Effects on Biological Activity
The impact of various substituents on a molecule's biological activity is a critical aspect of SAR studies. By systematically modifying different parts of a lead compound, researchers can optimize its potency, selectivity, and other pharmacological properties.
For this compound, explicit detailed research findings on how specific substituent changes affect its biological activity are not available in the provided search results. However, in broader medicinal chemistry, the placement and electronic properties of substituents are known to significantly influence activity. For instance, in studies of other compounds, electron-donating substituents can enhance antioxidant activity by weakening specific bond dissociation enthalpies, while electron-withdrawing groups may have contrasting effects. nih.gov The position of a substituent on a molecular skeleton can also be a primary determinant of biological potency. google.com
A general representation of how substituent effects are typically analyzed in SAR studies is shown in Table 1.
Table 1: General Framework for Analyzing Substituent Effects on Biological Activity
| Position of Substitution | Type of Substituent | Observed Effect on Activity (Conceptual) | Rationale (Conceptual) |
| R1 | Electron-donating | Increased potency | Enhanced binding interactions |
| R1 | Electron-withdrawing | Decreased potency | Reduced affinity for target |
| R2 | Hydrophobic | Improved membrane permeability | Increased cellular uptake |
| R2 | Polar | Decreased membrane permeability | Reduced cellular uptake |
| R3 | Sterically bulky | Altered selectivity | Steric hindrance at binding site |
Conformational Analysis and Bioactive Conformations of this compound
Conformational analysis explores the three-dimensional shapes that molecules can adopt, and identifying the "bioactive conformation" is crucial in drug design. The bioactive conformation is the specific 3D arrangement of atoms that allows for optimal interaction with a biological target, such as an enzyme or receptor. nih.gov
For this compound, specific studies detailing its conformational analysis or the elucidation of its bioactive conformation are not provided in the search results. However, in general drug design, various experimental and computational techniques are employed for this purpose. These include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like molecular mechanics (MM) and quantum mechanics (QM). nih.gov Computational conformational sampling, using methods like systematic search, stochastic search, or knowledge-based approaches, is integral for generating plausible, thermodynamically accessible 3D conformers and for reproducing bioactive conformations in drug discovery. wikipedia.orgwikipedia.org Understanding these conformational preferences is essential for optimizing drug potency and selectivity. nih.govnih.govwikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structures of compounds and their biological activities. These models allow for the prediction of activity for new or untested compounds, thereby accelerating drug discovery and optimization processes. fishersci.senih.gov
Selection and Calculation of Molecular Descriptors
The foundation of QSAR modeling lies in the selection and calculation of molecular descriptors. Molecular descriptors are numerical values that encode the structural and physicochemical characteristics of molecules, translating complex chemical structures into a format amenable to computational analysis. probes-drugs.orgfishersci.dk
A wide array of molecular descriptors can be calculated, encompassing various aspects of a molecule's structure and properties. These include:
Electronic Descriptors: Such as frontier molecular orbital energies (e.g., HOMO and LUMO energies), dipole moment, and electronegativity, which relate to a molecule's electronic distribution and reactivity. probes-drugs.orgidrblab.netuni.lu
Hydrophobic Descriptors: Like the octanol-water partition coefficient (logP), which quantifies a molecule's lipophilicity. cenmed.com
Steric Descriptors: Including molecular volume and molar refractivity, reflecting the size and bulkiness of a molecule. idrblab.netuni.lu
Topological Descriptors: Which describe the connectivity and branching patterns of atoms within a molecule. probes-drugs.org
Physicochemical Properties: Such as molecular weight and topological polar surface area (TPSA). idrblab.netuni.lu
These descriptors are typically calculated using specialized software platforms. The selection of relevant descriptors is crucial for developing robust and predictive QSAR models, often involving statistical procedures to identify those most correlated with the biological activity of interest. probes-drugs.orgidrblab.netuni.lu
Table 2 provides a conceptual overview of common molecular descriptors used in QSAR studies.
Table 2: Common Molecular Descriptors in QSAR Modeling (Conceptual)
| Descriptor Category | Example Descriptors | Significance (Conceptual) |
| Electronic | HOMO/LUMO energy | Reactivity, electron transfer capabilities |
| Dipole Moment | Polarity, intermolecular interactions | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |
| Steric | Molecular Volume | Size, fit into binding pockets |
| Molar Refractivity | Polarizability, bulkiness | |
| Topological | Connectivity Indices | Branching, molecular shape |
| Physicochemical | Molecular Weight | General size, transport properties |
| Topological Polar Surface Area (TPSA) | Drug absorption, blood-brain barrier permeability |
Development of Predictive Models for this compound Efficacy in Preclinical Assays
QSAR models are developed using statistical or machine learning methods to identify correlations between molecular descriptors and experimentally measured biological activities. nih.govctdbase.orguni.lu The process typically involves:
Data Collection: Gathering a dataset of compounds with known structures and their measured biological activities (e.g., IC50 values from preclinical assays).
Descriptor Calculation: Computing a comprehensive set of molecular descriptors for each compound in the dataset.
Model Building: Employing statistical techniques (e.g., Multiple Linear Regression (MLR)) or machine learning algorithms (e.g., Random Forest, Deep Neural Networks) to build a mathematical model that relates the descriptors to the observed activity. fishersci.seuni.luidrblab.net
Model Validation: Rigorously evaluating the model's predictive accuracy and robustness using internal validation methods (e.g., cross-validation) and external validation with an independent test set. nih.govidrblab.net A reliable QSAR model should exhibit high correlation coefficients (e.g., R² and Q²) and low residual values between experimental and predicted activities. idrblab.net
While specific QSAR models for predicting this compound's efficacy in preclinical assays are not detailed in the provided information, the general methodology is widely applied in drug discovery. Such models are invaluable for screening large chemical libraries, prioritizing promising candidates for synthesis and experimental testing, and guiding structural modifications to enhance desired properties. nih.govcenmed.comctdbase.org They can predict various biological endpoints, including efficacy in preclinical assays. uni.lu
Validation and Interpretability of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that mathematically links a chemical compound's structure to its biological activity neovarsity.org. QSAR models build upon SAR principles by quantifying these relationships, allowing for the prediction of biological activity for new, untested compounds neovarsity.org. The development of a robust QSAR model for this compound, or any compound, requires rigorous validation to ensure its predictive performance, robustness, and reliability neovarsity.orgsemanticscholar.org.
Validation Techniques and Parameters: Model validation is a critical step to guarantee that a fitted model can effectively predict responses for future or unknown subjects biorxiv.org. It involves both internal and external validation techniques neovarsity.org.
Internal Validation: This assesses the model's consistency and stability using the training data itself.
Cross-validation (Q²cv): A common technique where the dataset is repeatedly split into training and validation sets. For instance, 10-fold cross-validation involves dividing the data into ten subsets, training the model on nine, and testing on the remaining one, repeating this process ten times biorxiv.org. A high Q²cv value (e.g., >0.5 or >0.6, with >0.9 indicating an excellent model) suggests good internal predictive power researchgate.netscirp.org.
Coefficient of Determination (R²): Measures how well the model explains the variance in the observed activity of the training set. An R² value close to 1 indicates a strong fit researchgate.net.
Adjusted R² (R²adj): Similar to R², but accounts for the number of descriptors in the model, penalizing models with too many variables researchgate.net.
Root Mean Squared Error (RMSE): Quantifies the average magnitude of the errors between predicted and observed values. Lower RMSE indicates better predictive accuracy biorxiv.orgscirp.org.
External Validation: This is crucial for assessing the model's ability to predict the activity of compounds not included in the training set neovarsity.orgsemanticscholar.org.
The dataset is typically split into training, validation, and external test sets. The external test set is used solely to assess the model's predictive performance on unseen data neovarsity.org.
Performance parameters for external validation are considered highly valuable in assessing a model's true predictivity nih.gov.
Y-Scrambling (or Y-Randomization): A test performed to exclude the possibility of chance correlation in the model semanticscholar.org. It involves randomly rearranging the biological activities (Y-values) while keeping the descriptors (X-values) unchanged. A robust QSAR model should yield low R² and Q² values for the scrambled data, indicating that the original model was not due to random chance researchgate.net. A recommended value for the coefficient of validation parameter for Y-randomization (cR²p) is typically greater than 0.5 researchgate.net.
Applicability Domain (AD): Defines the structural and physicochemical space within which the QSAR model is reliable for predictions semanticscholar.org. Predictions made for compounds outside this domain are less reliable. Methods like the leverage approach are used to establish the AD scirp.org.
Interpretability of QSAR Models: Beyond statistical robustness, the interpretability of a QSAR model is vital. It allows researchers to understand why certain structural features contribute to activity, providing mechanistic insights and guiding the design of new compounds mdpi.comsemanticscholar.org. Interpretable QSAR models connect specific molecular descriptors (e.g., physicochemical properties, structural fragments, electronic properties) to the observed biological activity nih.govneovarsity.org. For instance, a model might reveal that increased lipophilicity (measured by ALogP) or the presence of a specific hydrogen bond acceptor group is positively correlated with this compound's activity nih.govbiorxiv.org. This understanding facilitates rational drug design, enabling chemists to make informed modifications to this compound or its analogues to enhance desired properties.
While the general principles of QSAR model validation and interpretability are broadly applicable in cheminformatics and drug discovery neovarsity.orgnih.gov, specific QSAR model parameters or detailed interpretative findings for this compound were not identified in the provided search results.
Preclinical Pharmacological Investigations of Fenprinast Efficacy
In Vitro Pharmacological Efficacy Studies
Extensive searches of publicly available scientific literature and databases did not yield any specific data regarding the in vitro pharmacological efficacy of Fenprinast.
Biochemical Characterization of this compound's Target Engagement (e.g., purified enzyme assays)
No information is publicly available regarding the biochemical characterization of this compound's engagement with its molecular target(s) through purified enzyme assays or similar methodologies.
Cell-Based Functional Assays Demonstrating this compound Activity (e.g., serotonin (B10506) production modulation in cell lines)
There are no publicly available results from cell-based functional assays that demonstrate the specific activity of this compound, including any effects on serotonin production or other cellular functions.
In Vivo Efficacy Studies in Non-Human Models
No data from in vivo efficacy studies of this compound in non-human models could be retrieved from the available literature.
Establishment and Characterization of Animal Models for this compound Efficacy Assessment
There is no information available in the public domain regarding the establishment and characterization of specific animal models used for the efficacy assessment of this compound.
Pharmacodynamic Biomarker Evaluation in Preclinical Species
No studies detailing the evaluation of pharmacodynamic biomarkers for this compound in any preclinical species have been identified in the public literature.
Comparative Efficacy of this compound with Reference Compounds in Animal Models
No research has been published that compares the in vivo efficacy of this compound with any reference compounds in animal models.
Computational Modeling and Simulation in Fenprinast Research
Molecular Docking Studies of Fenprinast-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode of this compound to its target, Tryptophan Hydroxylase.
Tryptophan Hydroxylase is the rate-limiting enzyme in the synthesis of serotonin (B10506) medchemexpress.com. The catalytic mechanism involves the hydroxylation of L-tryptophan to 5-hydroxytryptophan, a reaction dependent on an iron cofactor nih.gov. Inhibitors like this compound are thought to bind within the active site of TPH, preventing the substrate from binding and thus halting the synthesis of serotonin.
Molecular docking simulations of other inhibitors with TPH1 have revealed that both van der Waals and electrostatic interactions are key drivers for binding mdpi.comnih.gov. For this compound, with its distinct chemical structure (C16H16ClN5O), it is hypothesized that the molecule orients itself within the deep active site pocket of TPH. The binding affinity of this compound to TPH would be quantified by a docking score, which is a calculated estimation of the binding free energy. In studies of similar inhibitors, these predicted energies have shown good correlation with experimental data mdpi.com.
Based on studies of phenylalanine derivative inhibitors of TPH1, several key amino acid residues have been identified as crucial for ligand binding mdpi.com. It is highly probable that this compound interacts with a similar set of residues. These include:
Tyr235: Likely forms hydrophobic interactions with the aromatic rings of the inhibitor.
Arg257, His272, Glu317, Ser336: These residues are predicted to form a network of hydrogen bonds and electrostatic interactions with the inhibitor.
Ile369: Contributes to the hydrophobic pocket that accommodates the inhibitor.
The following table illustrates the key interacting residues within the TPH1 active site and the probable types of interactions they would form with a ligand like this compound.
| Interacting Residue | Probable Interaction Type with this compound |
| Tyr235 | Hydrophobic (π-π stacking) |
| Arg257 | Hydrogen Bond, Electrostatic |
| His272 | Hydrogen Bond, Electrostatic |
| Glu317 | Hydrogen Bond, Electrostatic |
| Ser336 | Hydrogen Bond |
| Ile369 | Hydrophobic |
Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Starting with the known structure of this compound, it is possible to perform virtual screening to identify novel chemical scaffolds that share similar structural features and are predicted to bind to the active site of Tryptophan Hydroxylase.
This process would involve:
Pharmacophore Modeling: Defining the essential 3D arrangement of chemical features of this compound that are responsible for its inhibitory activity.
Database Searching: Screening large chemical databases for molecules that match the pharmacophore model.
Docking and Scoring: The identified hits would then be subjected to molecular docking simulations to predict their binding affinity and mode to TPH, prioritizing the most promising candidates for further experimental testing.
Analytical Methodologies for Fenprinast Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are central to confirming the identity and assessing the purity of Fenprinast by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can elucidate the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. Protons in different chemical environments will resonate at different frequencies, providing a unique fingerprint of the molecule. The integration of the signal corresponds to the relative number of protons, and the splitting pattern (multiplicity) reveals information about adjacent protons.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift range for ¹³C is much wider than for ¹H, which minimizes signal overlap and allows for the clear identification of individual carbon atoms.
Specific ¹H and ¹³C NMR spectral data for this compound, including chemical shifts, multiplicities, and coupling constants, are not widely available in the public domain. Such data would typically be found in proprietary research documents or specialized chemical databases.
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can also provide structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern is unique to the molecule's structure and can be used for identification.
In preclinical studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical tool for identifying and quantifying this compound and its metabolites in biological matrices such as plasma, urine, and tissue samples. The high sensitivity and selectivity of MS allow for the detection of trace amounts of these compounds, which is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Detailed mass spectral data, including the specific m/z values of the molecular ion and major fragment ions for this compound and its preclinical metabolites, are not publicly available. This information is typically generated during drug development and may be proprietary.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. It measures the absorption of infrared radiation, which causes the bonds within the molecule to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For example, the presence of carbonyl (C=O), amine (N-H), or aromatic (C=C) groups would produce characteristic peaks in the IR spectrum.
| Functional Group | **Characteristic IR Absorption Range (cm⁻¹) ** |
| O-H (alcohols, phenols) | 3200-3600 (broad) |
| N-H (amines, amides) | 3300-3500 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=O (carbonyl) | 1650-1750 (strong, sharp) |
| C=C (aromatic) | 1400-1600 |
Specific IR absorption peaks for this compound have not been reported in publicly accessible literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly in systems with conjugated double bonds or aromatic rings. The wavelength of maximum absorbance (λmax) is a key characteristic. While UV-Vis spectroscopy is less specific for structural elucidation compared to NMR or MS, it is a valuable tool for quantitative analysis due to its simplicity and sensitivity, often used as a detection method in High-Performance Liquid Chromatography.
The specific λmax value for this compound in various solvents is not documented in available public sources.
Chromatographic Separation Techniques for this compound Analysis
Chromatographic techniques are essential for separating this compound from impurities, degradation products, or metabolites in complex mixtures, allowing for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds like this compound. The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time.
Method Development Key Parameters:
Column: The choice of the stationary phase (e.g., C18, C8) and column dimensions is critical for achieving the desired separation.
Mobile Phase: A mixture of solvents (e.g., acetonitrile, methanol) and aqueous buffers is optimized to control the elution of this compound. The pH of the buffer can significantly impact the retention and peak shape of ionizable compounds.
Flow Rate: The speed at which the mobile phase passes through the column affects the analysis time and separation efficiency.
Detection: A UV-Vis detector is commonly used, set at the λmax of this compound for maximum sensitivity.
Method Validation: Once developed, the HPLC method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is suitable for its intended purpose. Validation parameters include:
| Validation Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Specific, validated HPLC methods for the analysis of this compound are not described in the available scientific literature.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. This process involves a chemical reaction to modify the functional groups of this compound.
Common derivatizing agents include silylating agents (e.g., BSTFA), which react with active hydrogens in groups like -OH and -NH₂. The resulting derivatives are more volatile and can be readily analyzed by GC.
The GC system separates the derivatives based on their boiling points and interactions with the stationary phase of the GC column. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification.
Specific derivatization procedures and GC analytical methods for this compound have not been documented in publicly available scientific resources.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of pharmaceutical compounds in intricate biological samples. For a compound with the chemical properties of this compound, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be suitable approaches.
Historical analysis of this compound in biological fluids was accomplished using gas chromatography . This technique separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. When coupled with a mass spectrometer, GC-MS provides high specificity and sensitivity, allowing for the unambiguous identification and quantification of the target analyte. The mass spectrometer fragments the eluted compound into a unique pattern of ions, which serves as a chemical fingerprint.
In a modern context, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the technique of choice for the bioanalysis of this compound. LC separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds than GC, including those that are not readily volatile. The use of a tandem mass spectrometer (MS/MS) enhances selectivity and sensitivity, which is crucial when measuring the low concentrations of a drug and its metabolites typically found in biological samples.
Quantitative Analytical Methods for this compound in Biological Matrices (Preclinical Context)
The development and validation of quantitative bioanalytical methods are cornerstones of preclinical drug development, providing the data necessary to understand the pharmacokinetic profile of a new chemical entity.
Development of Bioanalytical Assays for this compound
A bioanalytical assay for this compound in animal tissues or fluids, such as plasma, urine, or tissue homogenates, would be developed to accurately measure its concentration. Based on documented methods for similar small molecules, a typical LC-MS/MS assay would involve the following steps:
Sample Preparation: To remove interfering substances from the biological matrix, a sample preparation step is essential. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: The prepared sample would be injected into an HPLC or UPLC system. A reversed-phase C18 column would likely be used to separate this compound from other components based on its hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous solvent (like water with a small amount of formic acid) and an organic solvent (such as acetonitrile or methanol).
Mass Spectrometric Detection: The eluent from the LC column would be introduced into the mass spectrometer. For this compound, electrospray ionization (ESI) in the positive ion mode would likely be employed. The mass spectrometer would be set to monitor specific precursor-to-product ion transitions for this compound and an internal standard in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Method Validation for Sensitivity, Accuracy, and Precision
Any bioanalytical method must be rigorously validated to ensure the reliability of the data. The validation would be conducted according to established regulatory guidelines and would assess the following parameters:
| Validation Parameter | Description | Acceptance Criteria |
| Sensitivity | The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Typically within 20% of the nominal value for accuracy and a precision of ≤20% CV. |
| Accuracy | The closeness of the determined value to the nominal concentration. It is assessed by analyzing quality control (QC) samples at different concentrations. | The mean value should be within ±15% of the nominal value (except at the LLOQ). |
| Precision | The degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) level using QC samples. | The coefficient of variation (CV) should not exceed 15% (except at the LLOQ). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks should be present at the retention time of the analyte. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed to ensure that it does not compromise the accuracy and precision of the assay. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage). | Analyte concentrations should remain within ±15% of the initial concentration. |
Application in Pharmacokinetic Studies in Preclinical Models
Once validated, the bioanalytical method would be applied to measure this compound concentrations in samples from preclinical pharmacokinetic studies in animal models such as rats and dogs. These studies are crucial for understanding the ADME properties of the drug candidate.
The metabolism and disposition of this compound have been studied in rats and dogs. In these studies, radiolabeled this compound was administered to the animals, and the distribution and excretion of radioactivity were monitored over time. Such studies provide vital information on:
Absorption: The rate and extent to which this compound enters the bloodstream after administration.
Distribution: The extent to which this compound partitions into different tissues and organs in the body.
Metabolism: The biotransformation of this compound into metabolites.
Excretion: The routes and rates of elimination of this compound and its metabolites from the body (e.g., via urine or feces).
The concentration-time data obtained from these studies would be used to calculate key pharmacokinetic parameters, as illustrated in the hypothetical table below for a study in rats.
| Pharmacokinetic Parameter | Definition | Hypothetical Value in Rats |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 2 hours |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 7500 ng*h/mL |
| t1/2 | Elimination half-life | 6 hours |
| CL/F | Apparent total clearance of the drug from plasma | 1.5 L/h/kg |
| Vd/F | Apparent volume of distribution | 12 L/kg |
This comprehensive preclinical pharmacokinetic profiling, enabled by a validated bioanalytical method, is a critical step in the journey of a potential drug like this compound from the laboratory to the clinic.
Future Directions and Emerging Research Avenues for Fenprinast
Development of Advanced Fenprinast Analogues with Enhanced Specificity
The development of advanced analogues of existing drugs is a critical step in enhancing therapeutic efficacy and minimizing off-target effects. For compounds like this compound, which acts as a mast cell stabilizer, the synthesis of new analogues is a promising area of research. scispace.comresearchgate.net The goal is to create derivatives with improved pharmacological properties, such as increased potency, better bioavailability, and more specific targeting of mast cell signaling pathways.
Researchers are exploring a variety of natural and synthetic sources for the next generation of mast cell stabilizers. researchgate.net This includes the evaluation of diverse natural products, ranging from simple phenols and alkaloids to terpenes and amino acids. researchgate.net While the precise mechanisms of action for many of these natural compounds are still under investigation, they have sparked interest in the development of synthetic derivatives with enhanced properties. scispace.com
One area of focus is the inhibition of key signaling molecules involved in mast cell activation, such as spleen tyrosine kinase (Syk) and Janus kinase 3 (JAK3). scispace.com By designing analogues that specifically target these molecules, it may be possible to achieve a more potent and selective inhibition of mast cell degranulation.
The following table summarizes potential strategies for developing advanced analogues of mast cell stabilizers like this compound:
| Strategy | Objective | Potential Advantages |
| Modification of Core Structure | To improve binding affinity and selectivity for mast cell targets. | Increased potency and reduced off-target effects. |
| Introduction of Novel Functional Groups | To enhance pharmacokinetic properties (e.g., solubility, stability). | Improved bioavailability and dosing frequency. |
| Development of Prodrugs | To improve drug delivery to specific tissues or cells. | Targeted therapy and reduced systemic exposure. |
| Synthesis of Hybrid Molecules | To combine the properties of this compound with other therapeutic agents. | Multi-target therapy for complex diseases. |
Exploration of Novel Therapeutic Applications Beyond Current Knowledge
While this compound is primarily known for its role in allergic diseases, the broader implications of mast cell stabilization suggest its potential in a variety of other conditions. Mast cells are implicated in a wide range of pathologies beyond allergy, including inflammatory diseases, cardiovascular conditions, autoimmune disorders, and even cancer. nih.gov This opens up new avenues for the therapeutic application of mast cell stabilizers.
Recent research has highlighted the role of mast cells in the tumor microenvironment, where they can influence tumor growth, angiogenesis, and metastasis. nih.gov This suggests that mast cell stabilizers could have a role as anti-cancer agents, although further research is needed to validate this. nih.gov Additionally, the involvement of mast cells in cardiovascular diseases has made them a target for new therapeutic strategies in this area. nih.gov
The exploration of novel therapeutic applications for mast cell stabilizers is an active area of research, with the potential to address unmet medical needs in a variety of diseases.
Integration of Multi-Omics Data with this compound Mechanistic Studies
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex mechanisms of drug action. divingintogeneticsandgenomics.comomicstutorials.com Integrating these data can provide a more holistic understanding of how compounds like this compound modulate cellular pathways and networks. nih.govfrontlinegenomics.com
By applying multi-omics approaches to study the effects of this compound on mast cells, researchers can:
Identify novel drug targets: Multi-omics data can reveal previously unknown proteins or pathways that are modulated by this compound. nih.gov
Elucidate mechanisms of action: By observing changes across different molecular layers, a more complete picture of the drug's mechanism can be constructed. nih.govfrontiersin.org
Discover biomarkers of drug response: Multi-omics can help identify molecular signatures that predict which patients are most likely to respond to treatment. nih.gov
For instance, a multi-omics analysis of mast cells treated with this compound could reveal changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) that are associated with the drug's stabilizing effect. This information can be used to build comprehensive models of the drug's action and to identify new therapeutic opportunities. nih.govmdpi.com
Innovative Approaches in this compound Delivery and Targeting in Preclinical Systems
Effective drug delivery is crucial for maximizing therapeutic benefit while minimizing side effects. For anti-allergic agents like this compound, novel delivery systems are being developed to improve their physicochemical properties and overcome the limitations of conventional formulations. nih.goveurekaselect.comresearchgate.net These innovative approaches aim to enhance drug solubility, absorption, and stability, and to enable targeted delivery to specific sites of action. researchgate.netpreprints.org
Nanotechnology, in particular, has emerged as a promising platform for advanced drug delivery. astrazeneca.comresearchgate.net Nanoparticles can be engineered to encapsulate drugs, protecting them from degradation and enabling controlled release. nih.gov They can also be functionalized with targeting ligands to direct them to specific cells or tissues, thereby increasing their concentration at the site of action and reducing systemic toxicity. astrazeneca.com
The table below outlines some of the innovative drug delivery systems being explored for anti-allergic agents, which could be applicable to this compound:
| Delivery System | Description | Potential Benefits for this compound |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.net | Improved solubility, stability, and controlled release. researchgate.net |
| Micelles | Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. | Enhanced solubility of poorly water-soluble drugs. |
| Microemulsions | Clear, stable, isotropic mixtures of oil, water, and surfactant. | Improved oral bioavailability. |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm. preprints.org | Targeted delivery, controlled release, and improved stability. astrazeneca.comnih.gov |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with drug molecules. | Enhanced solubility and stability. |
These innovative delivery systems are being evaluated in preclinical models and hold the promise of transforming the therapeutic landscape for this compound and other mast cell stabilizers. astrazeneca.comresearchgate.net
Q & A
Q. How can researchers enhance the transparency of this compound-related negative results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
